2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride, also known as DCDPS, is a chemical compound that belongs to the family of cyclopropane-containing drugs. It has a CAS Number of 1909317-56-1 .
Molecular Structure Analysis
The molecular formula of this compound is C5H7Cl3O2S . Its InChI code is 1S/C5H7Cl3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2 .Scientific Research Applications
Catalytic Reactions
The ruthenium-catalyzed meta sulfonation of 2-phenylpyridines demonstrates a notable application of sulfonyl chlorides in catalytic reactions. This process leverages (arene)ruthenium(II) complexes and sulfonyl chlorides for electrophilic aromatic substitution, achieving sulfonation at positions meta to the chelating group, thus illustrating a method to achieve atypical regioselectivity in catalysis (Saidi et al., 2011).
Synthesis of Functional Multisulfonyl Chlorides
The synthesis of functional aromatic multisulfonyl chlorides, including bis(sulfonyl chlorides) and their masked precursors, highlights the versatility of sulfonyl chlorides in synthesizing complex organic molecules. These compounds serve as crucial building blocks in the preparation of dendritic and other complex organic structures, demonstrating the broad utility of sulfonyl chlorides in synthetic chemistry (Percec et al., 2001).
Nucleophilic Substitutions
1-Alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective nucleophilic substitution catalyzed by palladium(0), showcasing the reactivity of cyclopropyl-containing compounds in nucleophilic substitutions. This reaction provides a pathway to synthesize cyclopropylideneethyl derivatives, which are valuable intermediates in organic synthesis (Stolle et al., 1992).
Spectrophotometry in Chemical Reactions
A novel method using spectrophotometry for determining sulfur dioxide in alcohol-thionyl chloride reactions underscores the importance of analytical techniques in monitoring and optimizing chemical reactions. This method highlights the role of sulfonyl chlorides in facilitating reactions where by-products such as sulfur dioxide need to be quantitatively assessed (Zheng et al., 2015).
Safety and Hazards
The safety information for 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride indicates that it is dangerous. Precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
Properties
IUPAC Name |
2-(2,2-dichlorocyclopropyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLNRBHTGMOPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909317-56-1 |
Source
|
Record name | 2-(2,2-dichlorocyclopropyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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